4H-1-Benzopyran-4-one, 2-(4-chloro-3-nitrophenyl)-2,3-dihydro-
Description
Nomenclature and IUPAC Classification
The systematic IUPAC name 4H-1-Benzopyran-4-one, 2-(4-chloro-3-nitrophenyl)-2,3-dihydro- delineates the compound’s core structure and substituents with precision. The parent framework, 4H-1-benzopyran-4-one , consists of a fused benzene and pyran ring system, where the pyran oxygen is positioned at the 1-site, and the ketone group occupies the 4-position. The 2,3-dihydro designation indicates partial saturation of the pyran ring, reducing the double bond between carbons 2 and 3, thereby conferring conformational flexibility. The 2-(4-chloro-3-nitrophenyl) substituent denotes a benzene ring attached to the pyran’s 2-position, bearing chlorine and nitro groups at the 4- and 3-positions, respectively. This substituent introduces steric bulk and electron-withdrawing effects, critical for modulating reactivity and intermolecular interactions.
The molecular formula C₁₅H₁₀ClNO₄ reflects the integration of 15 carbon atoms, 10 hydrogens, one chlorine, one nitrogen, and four oxygens. Key spectral identifiers include a carbonyl stretching frequency near 1680 cm⁻¹ (IR) and distinct aromatic proton resonances in the δ 7.0–8.5 ppm range (¹H NMR). Crystallographic analyses reveal a dihedral angle of approximately 85° between the benzopyranone core and the substituted phenyl ring, optimizing π-π stacking interactions in solid-state configurations.
Structural Relationship to Chroman-4-one Scaffolds
The chroman-4-one scaffold, a benzopyran-4-one with a fully saturated pyran ring, serves as the foundational structure for this derivative. Partial saturation at the 2,3-position distinguishes 2-(4-chloro-3-nitrophenyl)-2,3-dihydro-4H-1-benzopyran-4-one from fully aromatic benzopyranones, altering its electronic profile and steric accessibility. Comparative studies with analogous compounds, such as 7-iodo-2-phenyl-4H-1-benzopyran-4-one, demonstrate that dihydro modification reduces planarity, thereby affecting binding affinities to enzymatic pockets.
The 4-chloro-3-nitrophenyl group introduces orthogonal electronic effects: the nitro group’s strong electron-withdrawing nature (-I effect) polarizes the adjacent chlorine atom, enhancing electrophilic character at the phenyl ring’s meta position. This electronic configuration facilitates nucleophilic aromatic substitution reactions, a trait exploited in synthesizing fused heterocycles like chromeno[3,4-b]pyrrol-4(3H)-ones. Structural analogs lacking the nitro group exhibit diminished reactivity in such transformations, underscoring its pivotal role.
Historical Context of Substituted Benzopyranone Research
Substituted benzopyranones have been investigated since the mid-20th century, initially for their natural occurrence in coumarins and flavonoids. The discovery of quercetin’s aldose reductase inhibitory activity in the 1990s catalyzed interest in synthetic benzopyran-4-one derivatives as therapeutic agents. Early work focused on hydroxylated and methoxylated variants, but the introduction of halogen and nitro groups emerged later to enhance metabolic stability and target selectivity.
The compound 2-(4-chloro-3-nitrophenyl)-2,3-dihydro-4H-1-benzopyran-4-one represents a modern iteration of this research trajectory. Its synthesis, first reported in the early 2000s, leveraged Vilsmeier-Haack formylation and reductive coupling techniques to achieve regioselective functionalization. Recent applications in medicinal chemistry highlight its utility as a precursor for kinase inhibitors and anti-inflammatory agents, building on the foundational bioactivity observed in simpler benzopyranones.
Properties
CAS No. |
644973-60-4 |
|---|---|
Molecular Formula |
C15H10ClNO4 |
Molecular Weight |
303.69 g/mol |
IUPAC Name |
2-(4-chloro-3-nitrophenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H10ClNO4/c16-11-6-5-9(7-12(11)17(19)20)15-8-13(18)10-3-1-2-4-14(10)21-15/h1-7,15H,8H2 |
InChI Key |
ULAYFLFPORCMDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2C1=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Condensation
One effective method for synthesizing 4H-1-Benzopyran-4-one derivatives is through base-catalyzed condensation reactions. This involves the reaction of 4-chromanone derivatives with substituted benzaldehydes in the presence of a base such as piperidine.
Reagents :
- 4-chromanone (1 mmol)
- Substituted benzaldehyde (1.2 mmol)
- Piperidine (1.2 mmol)
-
- Heat the mixture at 100°C until the starting material is consumed (monitored by TLC).
- After completion, cool the mixture and dilute it with ice-water.
- Acidify with concentrated hydrochloric acid and extract with ethyl acetate.
-
- Wash the organic layer with brine and dry over sodium sulfate.
- Evaporate the solvent and purify the residue using silica gel column chromatography.
This method has been reported to yield various derivatives of 4H-1-Benzopyran-4-one with different substituents on the phenyl ring, enhancing their biological activity profiles.
Cyclization Reactions
Another approach involves cyclization reactions where appropriate precursors undergo intramolecular reactions to form the benzopyran structure.
Reagents :
- Appropriate phenolic compounds
- Electrophilic agents (e.g., halogenated compounds)
-
- Conduct cyclization under acidic or basic conditions depending on the substrate.
- Monitor reaction progress via TLC.
-
- Similar to the condensation method, extract and purify using column chromatography.
This method can lead to high yields of substituted benzopyran derivatives, which can then be further modified for enhanced properties.
Characterization of Products
The synthesized compounds are characterized using various techniques:
Nuclear Magnetic Resonance (NMR) : Used to confirm structural integrity and purity.
Mass Spectrometry (MS) : Provides molecular weight information confirming successful synthesis.
Elemental Analysis : Ensures that the elemental composition matches theoretical values.
Yield and Efficiency
The efficiency of these synthetic methods can vary based on reaction conditions, substrate choice, and purification techniques. Typical yields reported in literature for these types of reactions range from 43% to over 95%, depending on specific conditions employed.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Typical Yield |
|---|---|---|---|
| Base-Catalyzed Condensation | 4-chromanone, substituted benzaldehyde, piperidine | Heat at 100°C | Up to 95% |
| Cyclization | Phenolic compounds, electrophiles | Acidic or basic conditions | Varies |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dihydro-benzopyran ring, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro group to an amine group is a common reaction, which can be achieved using reagents like hydrogen gas with a palladium catalyst.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzopyran derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is with a molecular weight of approximately 315.71 g/mol. It features a chromenone backbone with a chloro-nitrophenyl substituent, which contributes to its biological activity.
Medicinal Applications
1. Anticancer Activity
Research indicates that derivatives of 4H-1-benzopyran compounds exhibit significant anti-proliferative effects against various cancer cell lines. For instance, studies have shown that certain derivatives possess IC50 values in the low micromolar range against human breast cancer cells (MDA-MB-231) and lung cancer cells (A549) .
Case Study:
A study published in 2022 highlighted the synthesis of hybrid drugs incorporating the 4H-1-benzopyran structure. These compounds demonstrated potent inhibitory effects on PI3Kα signaling pathways, which are crucial in cancer cell proliferation . The compound exhibited IC50 values of 0.16 µM against HCT-116 cells, indicating strong anti-cancer potential.
2. Anti-inflammatory Properties
The benzopyran derivatives have also been investigated for their anti-inflammatory properties. Research suggests that these compounds can inhibit pro-inflammatory cytokines and may be beneficial in treating conditions like arthritis .
Table 1: Anticancer Activity of 4H-1-Benzopyran Derivatives
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MDA-MB-231 | 0.28 | |
| Compound B | A549 | 1.32 | |
| Compound C | HCT-116 | 0.16 | |
| Compound D | SK-HEP1 | 0.48 |
Table 2: Anti-inflammatory Activity
| Compound Name | Inflammatory Marker | Effect | Reference |
|---|---|---|---|
| Compound A | TNF-alpha | Inhibition | |
| Compound B | IL-6 | Inhibition |
Synthesis and Development
The synthesis of 4H-1-benzopyran derivatives typically involves multi-step organic reactions, including cyclization and functionalization processes that introduce various substituents to enhance biological activity. Techniques such as microwave-assisted synthesis have been employed to improve yields and reduce reaction times .
Mechanism of Action
The mechanism of action of “4H-1-Benzopyran-4-one, 2-(4-chloro-3-nitrophenyl)-2,3-dihydro-” would depend on its specific biological target. Generally, benzopyran derivatives can interact with various enzymes and receptors, modulating their activity. The nitro and chloro substituents may enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs.
- Substituent Position : The 2-position substitution in the target compound contrasts with 3-position modifications seen in , which may influence ring conformation and intermolecular interactions.
Physicochemical Properties
- Melting Points: While the target compound lacks reported data, analogs with hydroxyl groups (e.g., 191°C for an antifungal isoquinoline derivative ) generally exhibit higher melting points than halogenated or alkylated variants.
- Spectroscopic Data: IR Spectroscopy: Chlorinated analogs (e.g., C₁₆H₁₂Cl₂O₄ in ) show peaks at ~1640 cm⁻¹ (C=O stretch) and 2606 cm⁻¹ (broad, possibly O-H or N-H). Nitro groups typically absorb at ~1520 and 1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches), which would distinguish the target compound. Mass Spectrometry: Chlorinated derivatives (e.g., m/z 338 [M+35Cl₂]⁺ in ) exhibit isotopic patterns distinct from nitro-containing compounds.
Biological Activity
4H-1-Benzopyran-4-one, 2-(4-chloro-3-nitrophenyl)-2,3-dihydro-, also known by its CAS number 644973-60-4, is a synthetic compound belonging to the benzopyran family. This compound features a unique substitution pattern that may confer distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's structure includes a benzopyran core with a 4-chloro-3-nitrophenyl substituent, which is hypothesized to enhance its reactivity and biological efficacy.
- Molecular Formula : C15H10ClNO4
- Molecular Weight : 303.71 g/mol
- IUPAC Name : 2-(4-chloro-3-nitrophenyl)-2,3-dihydrochromen-4-one
- CAS Number : 644973-60-4
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Benzopyran Core : Achieved through cyclization reactions involving phenolic compounds and suitable aldehydes or ketones.
- Introduction of the 4-Chloro-3-Nitrophenyl Group : This involves nitration and chlorination reactions on an appropriate aromatic precursor followed by coupling with the benzopyran core.
Biological Activities
Research indicates that derivatives of benzopyran exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that benzopyran derivatives can inhibit the growth of various bacteria and fungi.
- Anticancer Properties : Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth.
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | Mechanism of Action |
|---|---|---|
| 4H-1-Benzopyran | Antioxidant | Scavenging free radicals |
| 2-Hydroxychromone | Antimicrobial | Disruption of bacterial cell walls |
| 7-Hydroxyflavone | Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
| 4H-Benzo[c]chromen | Anticancer | Induction of apoptosis in cancer cells |
The biological activity of 4H-1-Benzopyran-4-one, 2-(4-chloro-3-nitrophenyl)-2,3-dihydro-, is likely mediated through interactions with various biological targets:
- Enzyme Inhibition : The nitro and chloro substituents may enhance binding affinity to specific enzymes involved in metabolic pathways.
- Receptor Modulation : This compound might interact with receptors to modulate signaling pathways related to inflammation and cell proliferation.
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for antibiotic development.
- Cancer Research : In vitro studies demonstrated that this compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways. Further research is needed to elucidate the exact mechanisms involved.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4H-1-Benzopyran-4-one, 2-(4-chloro-3-nitrophenyl)-2,3-dihydro-?
- Methodology : Synthesis typically involves cyclization of substituted chalcones or condensation of substituted phenols with β-keto esters. For nitro- and chloro-substituted derivatives, controlled nitration and chlorination steps are critical to avoid over-oxidation. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended, followed by characterization using -NMR and LCMS to confirm molecular weight and structural integrity .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodology :
- Purity : High-performance liquid chromatography (HPLC) or LCMS with UV detection at 254 nm. A purity threshold of ≥95% is standard for research-grade material .
- Structural Confirmation : -NMR for proton environment analysis, FT-IR for functional group identification (e.g., carbonyl stretch at ~1650 cm), and mass spectrometry (MS) for molecular ion verification. X-ray crystallography (as in ) is ideal for resolving stereochemical ambiguities .
Q. What safety precautions are necessary when handling this compound?
- Guidelines :
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods to mitigate inhalation risks.
- Hazard Mitigation : Based on structurally similar benzopyranones (), this compound may exhibit acute toxicity (oral, dermal) and respiratory irritation. Avoid dust formation and use spill trays .
Advanced Research Questions
Q. How can competing electronic effects of the 4-chloro and 3-nitro substituents influence synthetic yield and stability?
- Analysis :
- Electron-Withdrawing Effects : The nitro group (-NO) at position 3 deactivates the aromatic ring, potentially slowing electrophilic substitution. The chloro group (-Cl) at position 4 introduces steric hindrance and moderate deactivation.
- Optimization : Use Lewis acids (e.g., AlCl) to enhance reactivity in nitration/chlorination steps. Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts .
Q. What strategies resolve contradictions between computational predictions and experimental spectral data?
- Methodology :
- Computational Modeling : Employ DFT (Density Functional Theory) to predict NMR chemical shifts and compare with experimental -NMR.
- Case Study : For a related nitro-substituted benzopyranone ( ), discrepancies between predicted and observed -NMR shifts were resolved by refining solvent effect parameters in simulations .
Q. How can decomposition pathways be predicted under varying pH and temperature conditions?
- Experimental Design :
- Stability Testing : Incubate the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (0, 24, 48 hours).
- Mechanistic Insight : Nitro groups are prone to reduction under acidic conditions, while chloro substituents may hydrolyze in basic media. Use LCMS to identify degradation products (e.g., amine derivatives from nitro reduction) .
Key Challenges in Advanced Research
- Stereochemical Control : The dihydro moiety introduces potential stereoisomerism. Use chiral HPLC or asymmetric catalysis to isolate enantiomers.
- Biological Activity Profiling : Screen for kinase inhibition or antimicrobial activity via in vitro assays. Compare with analogs like 5,7-dihydroxyflavone () to establish structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
